4-methyl-1H-indole-3-carbaldehyde
Overview
Description
4-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is a heterocyclic indole aldehyde . It is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
1H-indole-3-carbaldehyde and its derivatives, including this compound, are ideal precursors for the synthesis of active molecules . They are used in multicomponent reactions (MCRs) to generate complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1H-indole-3-carbaldehyde, with the addition of a methyl group .Chemical Reactions Analysis
1H-indole-3-carbaldehyde, including its 4-methyl derivative, is used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 1H-indole-3-carbaldehyde . It is a white to light yellow to light orange powder or crystal with a melting point of 68.0 to 72.0 °C .Scientific Research Applications
Nanocatalysis and Synthetic Applications
4-methyl-1H-indole-3-carbaldehyde demonstrates notable utility in the field of nanocatalysis and synthetic chemistry. Madan (2020) reports its use in the synthesis of knoevenagel condensed products, highlighting its effectiveness as a synthon in organic chemistry. The study emphasizes its advantages, such as excellent yields and short reaction times, which are beneficial for environmental and economic considerations (Madan, 2020).
Anticancer Activity
The compound shows promise in anticancer research. For example, the synthesis of indolylidine isoxazoles using this compound has been explored for their potential anti-cancer properties. Reddy and Reddy (2020) demonstrate that these compounds exhibit significant in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).
Antibacterial Applications
Fernando Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. They found these compounds effective against various bacterial strains, highlighting the potential of this compound derivatives in antibacterial applications (Carrasco et al., 2020).
Corrosion Inhibition
In the field of materials science, this compound has been studied as a corrosion inhibitor. Ashhari and Sarabi (2015) investigated its effects on mild steel in acidic conditions, finding it effective in reducing corrosion, which could be beneficial in industrial applications (Ashhari & Sarabi, 2015).
Mechanism of Action
Target of Action
4-Methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is an essential and efficient chemical precursor for generating biologically active structures Indole derivatives are known to exhibit various biologically vital properties .
Mode of Action
It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This allows them to interact with various targets and induce changes in biological systems.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Safety precautions should be taken when handling 4-methyl-1H-indole-3-carbaldehyde. It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to play a crucial role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKZTMGJSTKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376210 | |
Record name | 4-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4771-48-6 | |
Record name | 4-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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